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Abstract
(Rac)-Nanatinostat, also known as (Rac)-CHR-3996, is a potent, orally bioavailable, second-

generation hydroxamic acid-based inhibitor of histone deacetylases (HDACs). It exhibits

selectivity for Class I HDACs, which are frequently dysregulated in various malignancies. This

technical guide provides a comprehensive overview of (Rac)-Nanatinostat, including its

chemical properties, synthesis, mechanism of action, and preclinical data. Detailed

experimental protocols and data are presented to support further research and development of

this compound as a potential anti-cancer therapeutic.

Chemical and Physical Properties
(Rac)-Nanatinostat is a synthetic small molecule with the following properties:
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Property Value

CAS Number 914937-68-1

Molecular Formula C₂₀H₁₉FN₆O₂

Molecular Weight 394.41 g/mol

IUPAC Name

2-((1RS,5SR,6rs)-6-(((6-fluoroquinolin-2-

yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-

N-hydroxypyrimidine-5-carboxamide

Synonyms (Rac)-CHR-3996

Appearance White to off-white solid

Solubility Soluble in DMSO

Synthesis
The synthesis of (Rac)-Nanatinostat has been described in the scientific literature. A general

synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the

publication by Moffat et al. (2010) in the Journal of Medicinal Chemistry.[1][2]
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Simplified Synthesis Workflow
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Caption: Simplified workflow for the synthesis of (Rac)-Nanatinostat.

Mechanism of Action
(Rac)-Nanatinostat exerts its anti-cancer effects primarily through the inhibition of Class I

histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from

the lysine residues of histones and other proteins. This deacetylation leads to a more

condensed chromatin structure, repressing the transcription of various genes, including tumor

suppressor genes.

By inhibiting HDACs, (Rac)-Nanatinostat promotes the accumulation of acetylated histones,

leading to a more open chromatin structure. This, in turn, allows for the transcription of

previously silenced tumor suppressor genes, such as p21 and BAX, which can induce cell

cycle arrest and apoptosis.[3]
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General Mechanism of Action
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Caption: General mechanism of HDAC inhibition by (Rac)-Nanatinostat.

A particularly noteworthy mechanism of action has been elucidated in the context of Epstein-

Barr virus (EBV)-positive lymphomas. This "Kick and Kill" strategy involves two key steps:

The "Kick": Nanatinostat induces the expression of lytic EBV genes, including the viral

protein kinase BGLF4, in latently infected tumor cells.[4][5]

The "Kill": The newly expressed viral kinase phosphorylates the antiviral prodrug ganciclovir

(administered as its oral prodrug, valganciclovir), converting it into its active cytotoxic form.

This activated drug is then incorporated into the DNA of the cancer cells, leading to cell

death.[4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b12305033?utm_src=pdf-body-img
https://www.benchchem.com/product/b12305033?utm_src=pdf-body
https://ashpublications.org/blood/article/134/Supplement_1/465/426353/Combination-of-Oral-Nanatinostat-Nstat-a-Novel
https://pmc.ncbi.nlm.nih.gov/articles/PMC10587711/
https://ashpublications.org/blood/article/134/Supplement_1/465/426353/Combination-of-Oral-Nanatinostat-Nstat-a-Novel
https://pmc.ncbi.nlm.nih.gov/articles/PMC10587711/
https://m.youtube.com/watch?v=-Pv23BXBd-w
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12305033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kick and Kill  Mechanism in EBV+ Cancers (Rac)-Nanatinostat

HDAC Inhibition

EBV Lytic Gene
Expression (e.g., BGLF4)

"Kick"

Valganciclovir
(Prodrug)

Activated Ganciclovir

Phosphorylation by BGLF4

Tumor Cell Apoptosis

"Kill"

Click to download full resolution via product page

Caption: The "Kick and Kill" mechanism of Nanatinostat in EBV-positive cancers.

Preclinical Data
In Vitro Activity
(Rac)-Nanatinostat has demonstrated potent inhibitory activity against Class I HDAC enzymes

and robust anti-proliferative effects in various cancer cell lines.

Table 1: HDAC Enzyme Inhibition

HDAC Isoform IC₅₀ (nM)

HDAC1 3

HDAC2 4

HDAC3 7

HDAC5 200

HDAC6 2100
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Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)

HeLa Cervical Cancer <330

U937 Histiocytic Lymphoma <330

HUT T-cell Lymphoma <330

H929 Multiple Myeloma 30.3 - 97.6

RPMI-8226 Multiple Myeloma 30.3 - 97.6

In Vivo Activity
Preclinical studies in xenograft models have shown that oral administration of Nanatinostat can

effectively inhibit tumor growth at well-tolerated doses. For instance, in a LoVo human colon

cancer xenograft model, Nanatinostat demonstrated dose-related anti-tumor activity.[2]

Clinical Data
A Phase I clinical trial of CHR-3996 (Nanatinostat) in patients with refractory solid tumors

established a recommended Phase II dose (RP2D) of 40 mg/day. The dose-limiting toxicities

included thrombocytopenia, fatigue, and elevated plasma creatinine at higher doses. At the

RP2D, Nanatinostat was well-tolerated and showed evidence of target engagement, as

measured by increased histone H3 acetylation in peripheral blood mononuclear cells.

More recent clinical trials have focused on the combination of Nanatinostat with valganciclovir

in patients with relapsed/refractory EBV-positive lymphomas. These studies have shown

promising clinical activity, with objective response rates observed across various lymphoma

subtypes.[5]

Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is a general guideline for assessing the effect of (Rac)-Nanatinostat on cancer

cell proliferation.
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WST-1 Cell Viability Assay Workflow

1. Seed cells in a 96-well plate

2. Treat with (Rac)-Nanatinostat
(various concentrations)

3. Incubate for 48-72 hours

4. Add WST-1 reagent

5. Incubate for 1-4 hours

6. Measure absorbance at 450 nm

7. Calculate IC₅₀ values
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Caption: General workflow for a WST-1 cell viability assay.

Materials:

Cancer cell line of interest
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Complete culture medium

(Rac)-Nanatinostat stock solution (in DMSO)

96-well flat-bottom microplates

WST-1 reagent

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of

complete culture medium.

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

Prepare serial dilutions of (Rac)-Nanatinostat in complete culture medium.

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle

control (DMSO) to the respective wells.

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

Add 10 µL of WST-1 reagent to each well.

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell

viability against the log of the compound concentration.

Histone Acetylation ELISA
This protocol provides a general method for quantifying changes in histone acetylation

following treatment with (Rac)-Nanatinostat.

Materials:
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Cancer cell line of interest

Complete culture medium

(Rac)-Nanatinostat

Cell lysis buffer

Histone extraction kit (optional)

Histone acetylation ELISA kit (e.g., for acetylated Histone H3)

Microplate reader

Procedure:

Culture cells to 70-80% confluency in appropriate culture vessels.

Treat cells with (Rac)-Nanatinostat at the desired concentration and for the desired time.

Include a vehicle-treated control.

Harvest the cells and prepare either whole-cell lysates or nuclear extracts according to the

ELISA kit manufacturer's instructions.

Determine the protein concentration of the lysates.

Perform the ELISA according to the manufacturer's protocol. This typically involves:

Coating the plate with a capture antibody.

Adding the cell lysates.

Incubating with a detection antibody specific for the acetylated histone.

Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

Adding a substrate to produce a colorimetric signal.

Measure the absorbance at the appropriate wavelength.
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Quantify the relative levels of acetylated histones between treated and control samples.

Conclusion
(Rac)-Nanatinostat is a potent and selective Class I HDAC inhibitor with promising anti-cancer

activity, both as a single agent and in combination therapies. Its unique "Kick and Kill"

mechanism in EBV-positive malignancies represents a novel and targeted therapeutic strategy.

The data and protocols presented in this guide provide a solid foundation for further

investigation into the therapeutic potential of (Rac)-Nanatinostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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